molecular formula C17H13ClF3NO5 B14649183 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one CAS No. 50594-54-2

3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one

Cat. No.: B14649183
CAS No.: 50594-54-2
M. Wt: 403.7 g/mol
InChI Key: QKYVYSLPWIRLAI-UHFFFAOYSA-N
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Description

3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow nitration processes. This method offers advantages over traditional batch reactors, including better control over reaction parameters, improved safety, and higher efficiency . The use of microreactor technology has also been explored to enhance the nitration process by providing better mass transfer and heat management .

Chemical Reactions Analysis

Types of Reactions

3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Substitution: Replacement of functional groups, such as halogen atoms, with other groups.

    Reduction: Conversion of nitro groups to amino groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro-substituted derivatives, while reduction can produce amino-substituted compounds.

Mechanism of Action

The mechanism of action of 3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit enzymes such as protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . This can result in lipid peroxidation and cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity .

Properties

CAS No.

50594-54-2

Molecular Formula

C17H13ClF3NO5

Molecular Weight

403.7 g/mol

IUPAC Name

3-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]butan-2-one

InChI

InChI=1S/C17H13ClF3NO5/c1-9(23)10(2)26-16-8-12(4-5-14(16)22(24)25)27-15-6-3-11(7-13(15)18)17(19,20)21/h3-8,10H,1-2H3

InChI Key

QKYVYSLPWIRLAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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